p-Tolualdehyde 2,4-dinitrophenylhydrazone
Description
Contextual Significance of Hydrazone Derivatives in Chemical Science
Hydrazone derivatives are a class of organic compounds characterized by the C=N-NH functional group. nih.gov They are formed by the reaction of hydrazines with aldehydes or ketones. wisdomlib.orgmdpi.com These compounds are of significant interest in various fields of chemical science due to their diverse applications.
Hydrazones serve as crucial intermediates in the synthesis of various heterocyclic compounds. mdpi.com In medicinal and pharmaceutical chemistry, hydrazone derivatives are recognized for their wide range of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. nih.govwisdomlib.orgresearchgate.net Their pharmacological potential is often attributed to the presence of the reactive azomethine pharmacophore (-N=CH-). researchgate.netwisdomlib.org Furthermore, hydrazones are utilized as analytical reagents, for instance, in forming complexes with metal ions. wisdomlib.org
Historical Development and Methodological Evolution of 2,4-Dinitrophenylhydrazine (B122626) (DNPH) Chemistry
The use of 2,4-dinitrophenylhydrazine (DNPH) as a reagent for detecting aldehydes and ketones dates back to 1894, first investigated by Purgotti. ijrpc.comscispace.com However, it was the work of Oscar Lyle Brady and Elsmie that solidified its application in analytical chemistry. wikipedia.orgchemeurope.combris.ac.uk Brady, a researcher at University College London, published a definitive article on the use of 2,4-DNPH in 1926. bris.ac.ukbris.ac.uk
The reagent, commonly known as Brady's reagent, is a solution of DNPH in methanol (B129727) and sulfuric acid. ijrpc.comwikipedia.orgchemguide.co.uk Its utility stems from the reaction with carbonyl compounds to form brightly colored crystalline precipitates, known as 2,4-dinitrophenylhydrazones. ijrpc.combris.ac.uk A positive test is indicated by a yellow, orange, or red precipitate. ijrpc.comwikipedia.org Aromatic carbonyls typically produce red precipitates, while aliphatic ones yield a more yellow color. wikipedia.orgscribd.com
Historically, the characteristic melting points of these derivatives were used to identify the original aldehyde or ketone. ijrpc.comwikipedia.orgbris.ac.uk This method of derivatization was a cornerstone of qualitative organic analysis for many years. scribd.comyoutube.com While modern spectroscopic and spectrometric techniques have largely superseded this method for identification, the DNPH test remains a standard and simple qualitative test for the carbonyl functionality in educational and laboratory settings. wikipedia.orgbris.ac.uk DNPH is specific for aldehydes and ketones and does not react with other carbonyl-containing functional groups like carboxylic acids, esters, and amides due to resonance stabilization in these latter compounds. wikipedia.orgchemeurope.comscribd.com
Fundamental Chemical Principles of p-Tolualdehyde 2,4-Dinitrophenylhydrazone Formation
The reaction is classified as a condensation reaction. ijrpc.combris.ac.ukchemicalbook.com In this process, the two reactant molecules, p-tolualdehyde and 2,4-dinitrophenylhydrazine, combine to form a larger molecule (the hydrazone) with the concurrent loss of a water molecule. chemeurope.comlibretexts.org This type of reaction is characteristic of carbonyl compounds reacting with amine derivatives. docbrown.info
Mechanistically, the formation of the hydrazone proceeds through a two-stage nucleophilic addition-elimination pathway. ijrpc.comchemeurope.comchemguide.co.ukchemicalbook.com
Nucleophilic Addition: The reaction begins with the nucleophilic attack of the terminal nitrogen atom of the hydrazine's -NH2 group on the electrophilic carbonyl carbon of the p-tolualdehyde. ijrpc.comdocbrown.infofiveable.me The lone pair of electrons on the nitrogen initiates the attack. docbrown.info This is typically catalyzed by acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. nih.gov This addition step breaks the carbon-oxygen double bond and results in the formation of a tetrahedral intermediate called a hemiaminal or carbinolamine. chemicalbook.comnih.gov
Elimination (Dehydration): The intermediate hemiaminal is unstable and subsequently undergoes dehydration. bris.ac.uknih.gov The hydroxyl group is protonated by the acid catalyst, turning it into a good leaving group (water). The elimination of a water molecule is followed by deprotonation to regenerate the acid catalyst and form a stable carbon-nitrogen double bond (C=N), yielding the final this compound product. chemicalbook.comlibretexts.orgnih.gov
Isomeric Considerations in 2,4-Dinitrophenylhydrazone Derivatives
A significant aspect of the chemistry of 2,4-dinitrophenylhydrazones derived from unsymmetrical ketones and aldehydes, including p-tolualdehyde, is the potential for stereoisomerism around the carbon-nitrogen double bond. nih.govnih.gov
This gives rise to E and Z (or syn and anti) geometric isomers. nih.govnih.gov The formation of these isomers can complicate analysis, particularly in quantitative methods like High-Performance Liquid Chromatography (HPLC), as they may appear as separate peaks. nih.govresearchgate.net
Studies have shown that purified aldehyde-2,4-dinitrophenylhydrazones often consist of only the more stable E-isomer. nih.govchromatographyonline.com However, isomerization to the Z-isomer can be induced by factors such as the addition of acid or exposure to UV light. nih.govresearchgate.net The ratio of E to Z isomers can reach an equilibrium in acidic solutions. nih.govchromatographyonline.com For instance, in the presence of phosphoric acid, an equilibrium between the two isomers is established. nih.govresearchgate.net The Z-isomers typically have different spectral properties, with their absorption maximum wavelengths shifting to shorter wavelengths compared to the E-isomers. nih.govresearchgate.net This isomerism is an important factor to control for in analytical methods to ensure accuracy and reproducibility. nih.govresearchgate.net In some cases, multiple derivatives with different melting points or crystal structures have been reported for a single aldehyde or ketone, which can be attributed to this isomerism. scispace.comijsrst.com
Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂N₄O₄ | nih.govnist.govnist.gov |
| Molecular Weight | 300.27 g/mol | nih.govchemeo.comnih.gov |
| CAS Number | 2571-00-8 | nih.govnist.govchemeo.comchemicalbook.com |
| Melting Point | 239-240 °C | chemicalbook.com |
| Appearance | White to Yellow to Orange powder/crystal | tcichemicals.com |
| IUPAC Name | N-[(E)-(4-methylphenyl)methylideneamino]-2,4-dinitroaniline | nih.gov |
This data is compiled from various chemical databases and may have slight variations depending on the source.
Spectroscopic and Calculated Data
| Data Type | Value / Description | Source |
| InChI | InChI=1S/C14H12N4O4/c1-10-2-4-11(5-3-10)9-15-16-13-7-6-12(17(19)20)8-14(13)18(21)22/h2-9,16H,1H3/b15-9+ | nih.gov |
| InChIKey | KOMHUUXZDFABJZ-OQLLNIDSSA-N | nih.gov |
| XLogP3 | 2.8 | nih.govnih.gov |
| IR Spectrum | Data available via NIST WebBook | nist.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(4-methylphenyl)methylideneamino]-2,4-dinitroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O4/c1-10-2-4-11(5-3-10)9-15-16-13-7-6-12(17(19)20)8-14(13)18(21)22/h2-9,16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOMHUUXZDFABJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Derivatization Methodologies
Standard Synthesis Protocols for p-Tolualdehyde 2,4-Dinitrophenylhydrazone
The standard protocol for synthesizing this compound involves the reaction of p-tolualdehyde with a solution of 2,4-dinitrophenylhydrazine (B122626). ijsrst.com A typical experimental procedure involves dissolving p-tolualdehyde in a suitable solvent, such as ethanol (B145695) or methanol (B129727), and then adding the 2,4-dinitrophenylhydrazine reagent. ijsrst.com The reaction often proceeds rapidly, leading to the formation of a precipitate. youtube.com
The most common reagent system for this synthesis is Brady's reagent , which is a solution of 2,4-dinitrophenylhydrazine in a mixture of methanol and a strong acid, traditionally concentrated sulfuric acid. ijrpc.comwikipedia.orgyoutube.com The acidic medium is crucial as it protonates the carbonyl oxygen of the p-tolualdehyde, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the weakly basic 2,4-dinitrophenylhydrazine.
However, modern preparations of Brady's reagent sometimes recommend using phosphoric acid instead of sulfuric acid to improve stability and reduce hazards. rsc.org The choice of solvent for the reaction is typically a lower alcohol like methanol or ethanol, as both the aldehyde and the DNPH reagent are soluble in them. ijsrst.com
Table 1: Common Reagent Systems for the Synthesis of this compound
| Reagent System | Composition | Role of Components |
| Brady's Reagent (Traditional) | 2,4-Dinitrophenylhydrazine, Methanol, Concentrated Sulfuric Acid | DNPH is the nucleophile; Methanol is the solvent; Sulfuric acid is the catalyst. ijrpc.comyoutube.com |
| Brady's Reagent (Modern) | 2,4-Dinitrophenylhydrazine, Phosphoric Acid | DNPH is the nucleophile; Phosphoric acid acts as both solvent and catalyst. rsc.org |
The synthesis of this compound is acid-catalyzed. The rate of the reaction is dependent on the pH of the medium. While acid is necessary to activate the carbonyl group, a very high concentration of acid can be detrimental as it will protonate the nitrogen of the hydrazine (B178648), rendering it non-nucleophilic. Therefore, optimizing the acid concentration is key to achieving a high yield in a short reaction time.
For many aldehyde and ketone derivatizations, the reaction is often carried out at room temperature or with gentle warming. ijsrst.com Cooling the reaction mixture in an ice bath can promote the crystallization of the product. ijsrst.com The formation of a yellow, orange, or red precipitate is a positive indication of the reaction's progress. ijrpc.com Aromatic aldehydes like p-tolualdehyde typically yield orange to red precipitates. wikipedia.org
Purification Techniques for this compound
The crude this compound obtained from the synthesis usually requires purification to remove unreacted starting materials and by-products. The high crystallinity of 2,4-dinitrophenylhydrazones makes them amenable to standard purification techniques.
Recrystallization is the most common method for purifying solid organic compounds like this compound. The choice of solvent is critical and is based on the principle that the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
For 2,4-dinitrophenylhydrazones, a variety of solvents have been reported to be effective. The selection often depends on the specific hydrazone being purified.
Table 2: Potential Recrystallization Solvents for Hydrazones
| Solvent | Comments |
| Ethanol | A commonly used solvent for recrystallizing 2,4-dinitrophenylhydrazone derivatives. ijsrst.com |
| Methanol | Another alcoholic solvent that can be effective for purification. |
| Ethyl Acetate | Can be used for recrystallization, sometimes in combination with other solvents. |
| n-Butyl Alcohol | Reported as a good solvent for recrystallizing 2,4-dinitrophenylhydrazine itself. orgsyn.org |
| Acetonitrile | Has been used for the recrystallization of some hydrazones. yorku.ca |
The general procedure for recrystallization involves dissolving the crude product in a minimum amount of the hot solvent, filtering the hot solution to remove any insoluble impurities, and then allowing the solution to cool slowly to induce crystallization. The purified crystals are then collected by filtration.
While recrystallization is often sufficient, chromatographic techniques can be employed for higher purity or for separating mixtures of hydrazones.
Thin-Layer Chromatography (TLC) is a valuable tool for assessing the purity of the synthesized this compound and for optimizing the solvent system for column chromatography. acs.org A suitable solvent system (eluent) is one that moves the desired compound to an Rf value of approximately 0.3-0.5, while separating it from impurities.
Column Chromatography is a preparative technique used to purify larger quantities of the compound. youtube.com The solid phase is typically silica (B1680970) gel, and the mobile phase is a solvent system determined by prior TLC analysis. The crude product is dissolved in a minimal amount of solvent and loaded onto the top of the column. The eluent is then passed through the column, and the separated components are collected in fractions.
Comparative Analysis of Derivatization Agents
While 2,4-dinitrophenylhydrazine is a classic and widely used derivatization agent for aldehydes and ketones, several other reagents have been developed, each with its own set of advantages and disadvantages.
Table 3: Comparative Analysis of Aldehyde Derivatization Agents
| Derivatization Agent | Advantages | Disadvantages |
| 2,4-Dinitrophenylhydrazine (DNPH) | Forms stable, crystalline derivatives with characteristic melting points. wikipedia.org The derivatives are colored, aiding in qualitative detection. ijrpc.com | Can be explosive when dry. rsc.org The reaction can sometimes produce geometric isomers, leading to a melting point range. |
| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | Derivatives are suitable for gas chromatography (GC) analysis. Offers high sensitivity. drlogy.com | May be more expensive than DNPH. |
| Methyl Hydrazinocarboxylate | A non-explosive and less expensive alternative to DNPH. acs.org | The resulting hydrazones may not have as extensive a library of melting points as DNPH derivatives. acs.org |
| 3-Nitrophenylhydrazine (3NPH) | Has been used as an alternative to DNPH for the quantification of certain aldehydes. chromforum.org | Less commonly used than DNPH, with a smaller body of comparative data. |
The choice of derivatization agent often depends on the specific analytical goal. For simple qualitative identification in an undergraduate laboratory, DNPH remains a popular choice due to its reliability and the distinct visual cue of precipitate formation. acs.org For more sensitive quantitative analysis, particularly when coupled with chromatographic techniques like GC-MS or HPLC, other reagents like PFBHA may be preferred. drlogy.com
Evaluation of Efficiency and Selectivity against p-Tolualdehyde
The efficiency and selectivity of the derivatization of p-tolualdehyde with 2,4-dinitrophenylhydrazine are critical parameters, particularly in analytical applications and in the synthesis of the pure hydrazone derivative.
Efficiency of Derivatization
The reaction to form this compound is generally considered highly efficient. This is primarily due to the formation of a stable, insoluble crystalline product that precipitates from the reaction mixture, driving the equilibrium towards the product side. While specific preparative yields from individual research studies are not always the central focus of modern publications, the commercial availability of this compound with high purity is a strong indicator of the efficiency of its synthesis and purification. For instance, commercial suppliers report purities of over 98.0% as determined by High-Performance Liquid Chromatography (HPLC).
The efficiency of the derivatization is also a key factor in analytical methods for quantifying carbonyl compounds. In such applications, the reaction is expected to proceed to completion to ensure accurate measurements. Studies on the quantitative analysis of carbonyl-DNPH derivatives using techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) with UV detection demonstrate excellent linearity in detector response over a wide range of concentrations for tolualdehyde-DNPH derivatives, implying a highly efficient and reproducible derivatization process.
Selectivity for p-Tolualdehyde
The selectivity of 2,4-dinitrophenylhydrazine for p-tolualdehyde is influenced by both electronic and steric factors, especially when p-tolualdehyde is present in a mixture with other carbonyl compounds. The reactivity of the carbonyl group is paramount in determining the rate of reaction.
The reaction is a nucleophilic addition, and the rate is enhanced by a greater partial positive charge on the carbonyl carbon. Conversely, the rate is decreased by factors that reduce this positive charge or sterically hinder the approach of the nucleophile.
A comparison of the reactivity of p-tolualdehyde with other aldehydes and ketones reveals the following trend in increasing order of reactivity towards nucleophilic addition:
Acetophenone < p-Tolualdehyde < Benzaldehyde < p-Nitrobenzaldehyde learncbse.in
This trend can be explained by considering the electronic effects of the substituents on the benzene (B151609) ring and the difference between aldehydes and ketones:
Acetophenone , a ketone, is the least reactive. The presence of two electron-donating groups (a methyl and a phenyl group) attached to the carbonyl carbon reduces its electrophilicity. Additionally, the two bulky groups create more steric hindrance compared to aldehydes. learncbse.in
p-Tolualdehyde is less reactive than benzaldehyde. The methyl group at the para position is electron-donating through hyperconjugation and a weak inductive effect. This increases the electron density on the carbonyl carbon, making it less electrophilic and thus less reactive towards nucleophiles. learncbse.in
Benzaldehyde serves as a benchmark for aromatic aldehydes.
p-Nitrobenzaldehyde is the most reactive among this series. The nitro group is strongly electron-withdrawing (both by induction and resonance), which significantly decreases the electron density on the carbonyl carbon, making it highly electrophilic and more susceptible to nucleophilic attack. learncbse.in
This differential reactivity allows for a degree of selectivity in the derivatization process. In a competitive scenario, aldehydes will generally react faster than ketones, and aldehydes with electron-withdrawing substituents will react faster than those with electron-donating substituents.
Below is a data table summarizing the relative reactivity and other properties of these compounds.
| Compound Name | Structure | Molar Mass ( g/mol ) | Boiling Point (°C) | Relative Reactivity |
| Acetophenone | C₈H₈O | 120.15 | 202 | Least Reactive |
| p-Tolualdehyde | C₈H₈O | 120.15 | 204-205 | Less Reactive |
| Benzaldehyde | C₇H₆O | 106.12 | 178.1 | More Reactive |
| p-Nitrobenzaldehyde | C₇H₅NO₃ | 151.12 | 214 (decomposes) | Most Reactive |
Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy Studies
Vibrational spectroscopy probes the discrete energy levels associated with the stretching and bending of chemical bonds within a molecule. By analyzing the absorption or scattering of radiation, characteristic vibrational modes can be identified, which in turn correspond to specific functional groups.
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of p-Tolualdehyde 2,4-dinitrophenylhydrazone, typically recorded from a KBr pellet, reveals several characteristic absorption bands that confirm its structure. nih.gov
Key vibrational frequencies observed in the FT-IR spectrum of analogous 2,4-dinitrophenylhydrazone derivatives provide a basis for the assignment of the bands for the title compound. nih.gov The N-H stretching vibration of the secondary amine in the hydrazone linkage typically appears as a sharp peak in the region of 3300-3280 cm⁻¹. nih.gov The aromatic C-H stretching vibrations from both the p-tolyl and the dinitrophenyl rings are expected to be observed around 3100-3000 cm⁻¹. A strong absorption corresponding to the C=N stretching of the imine group is a key diagnostic peak and is generally found in the range of 1625-1615 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro groups (NO₂) are prominent and appear at approximately 1520-1500 cm⁻¹ and 1340-1330 cm⁻¹, respectively. nih.gov Furthermore, the C-N stretching vibration of the aryl-amine linkage can be identified around 1140-1130 cm⁻¹. nih.gov The presence of the methyl group on the tolyl ring would give rise to C-H stretching and bending vibrations, although these may overlap with other signals in the spectrum.
Table 1: Characteristic FT-IR Peak Assignments for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3300-3280 | N-H Stretch | Secondary Amine (Hydrazone) |
| ~3100-3000 | C-H Stretch | Aromatic (Aryl) |
| ~1625-1615 | C=N Stretch | Imine (Hydrazone) |
| ~1600, ~1475 | C=C Stretch | Aromatic Ring |
| ~1520-1500 | Asymmetric NO₂ Stretch | Nitro Group |
| ~1340-1330 | Symmetric NO₂ Stretch | Nitro Group |
| ~1140-1130 | C-N Stretch | Aryl-Amine |
Note: The values in this table are approximate and based on data from analogous compounds. The exact peak positions can vary based on the specific sample and measurement conditions.
The symmetric stretching of the nitro groups, which is strong in the Raman spectrum, is expected to be a prominent feature. The C=N stretching vibration will also be Raman active. The aromatic ring stretching vibrations of both the dinitrophenyl and the tolyl rings will give rise to a series of bands in the 1600-1400 cm⁻¹ region. The breathing modes of the aromatic rings are also typically strong in Raman spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, detailed information about the chemical environment, connectivity, and stereochemistry of atoms can be obtained.
The ¹H NMR spectrum of this compound provides a map of the different proton environments in the molecule. The spectrum is expected to show distinct signals for the protons of the p-tolyl group and the dinitrophenyl moiety, as well as the N-H and the imine C-H protons.
The N-H proton of the hydrazone linkage is typically observed as a singlet in the downfield region, often above 11 ppm, due to hydrogen bonding and the electron-withdrawing nature of the adjacent dinitrophenyl ring. The imine proton (-CH=N-) is also expected to appear as a singlet in the aromatic region, typically between 8.0 and 8.5 ppm.
The protons of the dinitrophenyl ring will exhibit a characteristic splitting pattern. The proton at the C3 position (H-3) is expected to be a doublet, coupled to the proton at the C5 position. The proton at C5 will appear as a doublet of doublets, being coupled to both H-3 and H-6. The proton at C6 will appear as a doublet, coupled to H-5.
The protons of the p-tolyl ring will show a typical AA'BB' system, appearing as two doublets in the aromatic region. The methyl group protons will give rise to a singlet at around 2.4 ppm.
Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| N-H | > 11.0 | s |
| H-3' | ~9.1 | d |
| H-5' | ~8.4 | dd |
| H-6' | ~8.0 | d |
| -CH=N- | ~8.2 | s |
| H-2, H-6 | ~7.8 | d |
| H-3, H-5 | ~7.3 | d |
| -CH₃ | ~2.4 | s |
Note: These are predicted values based on known substituent effects and data from similar compounds. 'd' denotes doublet, 'dd' denotes doublet of doublets, and 's' denotes singlet.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.
The imine carbon (-C H=N-) is expected to appear in the range of 140-150 ppm. The carbons of the dinitrophenyl ring will be significantly deshielded due to the electron-withdrawing nitro groups. The carbons bearing the nitro groups (C-2' and C-4') will be found at lower field strengths compared to the other aromatic carbons. The quaternary carbon C-1' will also be in the downfield region.
The carbons of the p-tolyl ring will have chemical shifts typical for substituted benzene (B151609) rings. The carbon attached to the imine group (C-1) and the carbon bearing the methyl group (C-4) will be quaternary and their signals will be less intense. The methyl carbon will appear at a high field, around 21 ppm.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C-1' | ~145 |
| C-2' | ~130 |
| C-3' | ~123 |
| C-4' | ~138 |
| C-5' | ~117 |
| C-6' | ~130 |
| C=N | ~145 |
| C-1 | ~133 |
| C-2, C-6 | ~128 |
| C-3, C-5 | ~130 |
| C-4 | ~140 |
| -CH₃ | ~21 |
Note: These are predicted values based on known substituent effects and data from similar compounds.
While specific 2D NMR data for this compound is not available in the literature, the application of these techniques can be discussed based on the expected structure. 2D NMR experiments, such as COSY, HSQC, and HMBC, are invaluable for confirming the structural assignments made from 1D NMR data.
COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between protons that are coupled to each other. For instance, it would confirm the coupling between the aromatic protons on the dinitrophenyl ring (H-3' with H-5', and H-5' with H-6'). It would also show the coupling between the ortho and meta protons on the p-tolyl ring.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded carbon and proton atoms. This would allow for the unambiguous assignment of the protonated carbons in the molecule by correlating the signals in the ¹H NMR spectrum to the corresponding signals in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between carbons and protons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, the imine proton (-CH=N-) would show a correlation to the carbons of the p-tolyl ring (C-1, C-2, and C-6) and to the imine carbon itself. The N-H proton would show correlations to carbons in the dinitrophenyl ring (C-1', C-2', and C-6'). The methyl protons would show correlations to C-3, C-5, and C-4 of the tolyl ring.
By combining the information from these 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, thereby confirming the precise structure of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a powerful technique for studying the electronic properties of molecules. For this compound, this analysis reveals key information about its chromophoric system and the electronic transitions that give rise to its characteristic color.
The structure of this compound contains several groups that absorb ultraviolet and visible light, known as chromophores. The key chromophores are the nitrated benzene ring and the C=N imine linkage, which are part of a larger conjugated system. The interaction of these groups dictates the electronic absorption properties of the molecule.
The absorption of light promotes electrons from a lower energy molecular orbital to a higher energy one. In this compound, the primary electronic transitions observed are:
π → π* Transitions: These are high-energy transitions that involve promoting an electron from a π bonding orbital to a π* anti-bonding orbital. uzh.ch They are characteristic of the aromatic rings and the C=N double bond within the molecule's extensive conjugated system. These transitions typically have high molar absorptivity. uzh.ch
n → π* Transitions: These transitions involve moving an electron from a non-bonding orbital (the lone pairs on the nitrogen and oxygen atoms) to a π* anti-bonding orbital. youtube.comresearchgate.net These transitions are generally of lower energy and intensity compared to π → π* transitions. youtube.com
The extended conjugation between the p-tolyl group and the 2,4-dinitrophenyl ring system lowers the energy required for these transitions, shifting the absorption into the visible region of the electromagnetic spectrum. This is why 2,4-dinitrophenylhydrazone derivatives of aldehydes and ketones are typically brightly colored, ranging from yellow to deep red. uzh.ch
The UV-Vis spectrum of a compound plots absorbance against wavelength, with the peaks indicating the wavelengths of maximum absorption (λmax). For the closely related 2,4-dinitrophenylhydrazone of benzaldehyde, intense peaks have been assigned at 235 nm (π-π) and 353 nm (n-π). researchgate.net Similar absorption maxima are expected for this compound due to its analogous structure.
While absorption maxima provide qualitative information, molar absorptivity (ε) is a quantitative measure of how strongly a chemical species absorbs light at a given wavelength. However, for this compound, specific molar absorptivity values are not available in publicly accessible databases like the NIST Chemistry WebBook, as concentration information was not provided with the reference spectra. nist.gov
Table 1: Spectroscopic Properties of this compound
| Property | Value/Description | Source(s) |
|---|---|---|
| Chemical Formula | C₁₄H₁₂N₄O₄ | nist.govnih.govnist.gov |
| Molecular Weight | 300.27 g/mol | nih.govlgcstandards.comscbt.com |
| Monoisotopic Mass | 300.08585488 Da | nih.gov |
| UV-Vis Transitions | π → π* and n → π* | uzh.chresearchgate.net |
| Molar Absorptivity (ε) | Data not available | nist.gov |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It is indispensable for determining the elemental composition and elucidating the structure of compounds like this compound.
High-resolution accurate mass (HRAM) spectrometry measures the m/z of an ion with very high precision, allowing for the determination of its exact elemental formula. The calculated monoisotopic mass of this compound (C₁₄H₁₂N₄O₄) is 300.08585488 Da. nih.gov HRAM instrumentation can experimentally confirm this mass, thereby verifying the compound's elemental composition and distinguishing it from other molecules with the same nominal mass.
Tandem mass spectrometry (MS/MS or MSⁿ) involves multiple stages of mass analysis, typically by isolating a precursor ion, fragmenting it, and then analyzing the resulting product ions. This process provides detailed structural information. nih.gov While a specific fragmentation spectrum for this compound is not detailed in the available literature, the fragmentation behavior of the 2,4-dinitrophenylhydrazone (DNPH) class of compounds is well-studied.
In positive ionization mode, a key fragmentation strategy for DNPH derivatives involves a neutral loss that triggers subsequent fragmentation events. nih.gov In negative ionization mode, different but equally characteristic fragmentation patterns are observed. longdom.orgresearchgate.net
The fragmentation of this compound is dominated by characteristic cleavages within the 2,4-dinitrophenylhydrazone portion of the molecule.
In Positive Ion Mode (+ESI):
Neutral Loss of a Hydroxyl Radical (•OH): A diagnostic fragmentation for nitroaromatic compounds, including DNPH derivatives, is the loss of a hydroxyl radical (•OH), corresponding to a neutral loss of 17.0027 Da. nih.gov This loss from the protonated precursor ion [M+H]⁺ is a key feature used in screening for these compounds. nih.gov
Characteristic Fragment Ions: Following the initial neutral loss, MS³ fragmentation of the resulting ion yields specific product ions that confirm the presence of the DNPH moiety. Two of the most significant and intense fragment ions are observed at m/z 164.0323 and m/z 78.0332 . nih.gov
In Negative Ion Mode (-ESI):
Pseudo-molecular Ion [M-H]⁻: Formation of the deprotonated molecule is common and often a major ion in the spectrum. longdom.org
Neutral Loss of NO: ESI negative mass spectra of many DNPH derivatives show a major peak corresponding to the pseudo-molecular ion minus 30 Da, which is attributed to the neutral loss of a nitric oxide (NO) molecule. longdom.org
Diagnostic Ions: Fragmentation in negative mode can also produce diagnostic ions specific to the DNPH structure. Ions at m/z 152.0 , m/z 163.1 , and m/z 179.0 have been identified as specific for DNPH-modified molecules under certain conditions. researchgate.net
Table 2: Characteristic Mass Spectrometry Fragments for the 2,4-Dinitrophenylhydrazone Moiety
| Ionization Mode | Feature | Mass (m/z) or Loss (Da) | Description | Source(s) |
|---|---|---|---|---|
| Positive | Neutral Loss | 17.0027 Da | Loss of hydroxyl radical (•OH) from [M+H]⁺ | nih.gov |
| Positive | Fragment Ion | 164.0323 | Characteristic MS³ fragment | nih.gov |
| Positive | Fragment Ion | 78.0332 | Characteristic MS³ fragment | nih.gov |
| Negative | Neutral Loss | 30 Da | Loss of nitric oxide (NO) from [M-H]⁻ | longdom.org |
| Negative | Fragment Ion | 179.0 | Diagnostic fragment ion | researchgate.net |
| Negative | Fragment Ion | 163.1 | Diagnostic fragment ion | researchgate.net |
| Negative | Fragment Ion | 152.0 | Diagnostic fragment ion | researchgate.net |
Ionization Techniques (e.g., Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI))
Soft ionization techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are invaluable for the mass spectrometric analysis of thermally labile molecules like this compound, as they typically produce intact molecular ions or pseudo-molecular ions, facilitating the determination of the molecular weight.
A notable fragmentation pathway for dinitrophenylhydrazones in positive ion mode collision-induced dissociation (CID) is the neutral loss of an •OH radical (17 Da) from the [M+H]⁺ ion, which is considered diagnostic for nitroaromatic compounds. nih.gov Further fragmentation can lead to characteristic ions that help in the structural confirmation of the original carbonyl compound. nih.gov For example, in the analysis of a mixture of carbonyl-DNPH derivatives, specific fragment ions can be used to distinguish between different isomers. nih.gov
| Ionization Mode | Predicted Adduct | Predicted m/z for m-Tolualdehyde 2,4-dinitrophenylhydrazone uni.lu |
| Positive | [M+H]⁺ | 301.09313 |
| Positive | [M+Na]⁺ | 323.07507 |
| Negative | [M-H]⁻ | 299.07857 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions.
Single Crystal X-ray Diffraction for Definitive Molecular Geometry and Stereochemistry
The growth of a suitable single crystal of this compound would allow for its analysis by single-crystal X-ray diffraction. This technique would unambiguously determine its molecular structure, including the planarity of the aromatic rings and the configuration of the hydrazone linkage. Phenylhydrazone derivatives have been successfully characterized using this method, revealing key structural features. rsc.orgnih.govacs.org For example, the crystal structure of benzophenone (B1666685) 2,4-dinitrophenylhydrazone has been elucidated, showing a C=N bond length of 1.28 Å and an N-N bond length of 1.38 Å. wikipedia.org Such data provides a benchmark for what can be expected for this compound. The inherent E/Z isomerism around the C=N double bond would be definitively established.
Chiroptical Spectroscopy (if stereoisomers are isolated)
Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light.
Circular Dichroism (CD) for Chiral Derivatives
This compound is an achiral molecule as it does not possess a stereocenter and is not atropisomeric. Therefore, it will not exhibit optical activity and its circular dichroism (CD) spectrum will be silent. This section is not applicable to this specific compound.
Advanced Analytical Methodologies
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of p-Tolualdehyde 2,4-dinitrophenylhydrazone, a derivative formed from the reaction of p-tolualdehyde with 2,4-dinitrophenylhydrazine (B122626) (DNPH). This derivatization is a common strategy for the analysis of carbonyl compounds, as the resulting hydrazones are highly chromophoric, making them amenable to UV-Vis detection.
Reversed-Phase HPLC (RP-HPLC) Method Development and Validation
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of separation for this compound. In this technique, the stationary phase is nonpolar, and the mobile phase is polar.
The choice of column chemistry is critical for the successful separation of this compound. C18 (octadecyl) bonded silica (B1680970) is the most frequently utilized stationary phase for this analysis due to its hydrophobicity, which provides excellent retention and resolution. Several commercially available C18 columns have been employed, including Ascentis C18 and Eclipse XDB-C18. nih.govsuperchroma.com.tw The particle size of the column packing material directly influences the efficiency of the separation. Columns with smaller particle sizes, such as 2.7 µm, 4 µm, and 5 µm, generally provide higher resolution and efficiency. lcms.czsigmaaldrich.commdpi.com
The composition of the mobile phase is a key parameter in controlling the retention and elution of this compound. Typically, a mixture of water and a less polar organic solvent, such as acetonitrile, is used. lcms.cz To improve peak shape and resolution, additives like formic acid or ammonium acetate are often incorporated into the mobile phase. superchroma.com.tweuropa.eu
Both isocratic and gradient elution methods are employed. In isocratic elution, the composition of the mobile phase remains constant throughout the analysis. For instance, a mobile phase consisting of acetonitrile, water, and formic acid in a ratio of 90:10:0.1 (v/v/v) has been used. nih.govmdpi.com
Gradient elution, where the composition of the mobile phase is changed over time, is also a common approach. This is particularly useful when analyzing samples containing a mixture of dinitrophenylhydrazone derivatives with varying polarities. A typical gradient might start with a higher percentage of the aqueous component and gradually increase the proportion of the organic solvent. For example, a gradient program could begin with 65% water and 35% acetonitrile, holding for 10 minutes, and then ramping up to 75% acetonitrile over the next 15 minutes. superchroma.com.tw Another example involves a gradient from 100% aqueous mobile phase (water with 0.2% formic acid) to 80% organic mobile phase (acetonitrile with 0.2% formic acid) over 20 minutes. europa.eu
The flow rate of the mobile phase and the column temperature are important parameters that can be optimized to enhance resolution. A higher flow rate can decrease the analysis time but may also lead to a decrease in resolution. Conversely, a lower flow rate can improve resolution but will lengthen the run time. Typical flow rates for the analysis of this compound range from 0.1 mL/min to 1.9 mL/min. nih.govsuperchroma.com.tweuropa.eu
Temperature also plays a role in the separation process. An elevated column temperature can decrease the viscosity of the mobile phase, leading to lower back pressure and potentially improved peak efficiency. However, excessively high temperatures can be detrimental to the stability of the stationary phase. For the analysis of this compound, column temperatures are often maintained between 25 °C and 50 °C. nih.govlcms.cz
Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Separation Efficiency
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity compared to conventional HPLC. This is achieved through the use of columns packed with sub-2 µm particles, which leads to much higher separation efficiency. labicom.cz
Coupled Detection Systems (e.g., HPLC-UV/Vis, HPLC-DAD, HPLC-MS)
The choice of detector is crucial for the sensitive and selective analysis of this compound.
HPLC-UV/Vis and HPLC-DAD: Due to the presence of the dinitrophenyl group, this compound exhibits strong absorbance in the ultraviolet-visible (UV-Vis) region. This makes UV-Vis detection a highly effective and widely used method. The maximum absorbance is typically around 360 nm, and this wavelength is commonly used for quantification. superchroma.com.twlcms.czeuropa.eu A Diode Array Detector (DAD) offers the advantage of acquiring the entire UV-Vis spectrum for each peak, which can aid in peak identification and purity assessment. europa.eu
HPLC-MS: For even greater selectivity and sensitivity, HPLC can be coupled with a mass spectrometer (MS). This technique, known as LC-MS, provides information about the molecular weight and structure of the analyte. In the context of this compound analysis, LC-tandem MS (LC-MS/MS) has been employed. nih.gov This involves the use of a triple quadrupole mass spectrometer, which allows for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for highly specific and sensitive quantification. For example, in one method, electrospray ionization (ESI) in the negative ion mode was used, with the transition of m/z 299 to m/z 162.9 being monitored for quantification. nih.gov
Interactive Data Table: HPLC and UHPLC Methods for this compound Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Chromatography Type | HPLC | UHPLC | HPLC | HPLC |
| Column | Ascentis C18, 15 cm x 4.6 mm, 5 µm | Acquity HSS-T3 C18, 100 mm x 2.1 mm, 1.8 µm | Eclipse XDB-C18, 150 x 3.0 mm, 5 µm | Not Specified, 4 µm particle size |
| Mobile Phase A | 2 mM ammonium acetate in water | Water with 0.2 vol % formic acid | Water with 0.1% formic acid | Water |
| Mobile Phase B | Acetonitrile | Acetonitrile with 0.2 vol % formic acid | Acetonitrile with 0.1% formic acid | Acetonitrile |
| Elution Type | Gradient | Gradient | Isocratic | Gradient |
| Gradient Program | 65:35 (A:B) for 10 min, then to 75% B at 25 min | 100% A to 20% A / 80% B over 20 min | 10:90 (A:B) | 57% B for 8.33 min, then to 75% B at 10 min, hold until 16.7 min |
| Flow Rate | 1.9 mL/min | 0.1 mL/min | 0.5 mL/min | 1.5 mL/min |
| Temperature | Not Specified | Not Specified | 25 °C | 50 °C |
| Detection | UV-Vis at 360 nm | DAD at 360 nm | LC-ES MS/MS | UV at 360 nm |
| Reference | superchroma.com.tw | europa.eu | nih.govmdpi.com | lcms.cz |
Quantitative Analysis and Performance Metrics
Quantitative analysis of this compound is predominantly carried out using high-performance liquid chromatography (HPLC) coupled with UV detection, which is the most widely recognized technique for analyzing carbonyl-DNPH derivatives. fishersci.com The derivatization of p-tolualdehyde with 2,4-dinitrophenylhydrazine (DNPH) creates a stable derivative with increased UV sensitivity, making it suitable for detection at wavelengths between 340 and 380 nm. researchgate.net
It is important to note that 2,4-dinitrophenylhydrazones can exist as E- and Z-stereoisomers. nih.gov While purified derivatives often show only the E-isomer, the presence of acid or UV irradiation can lead to the formation of both isomers, which may complicate chromatographic analysis. researchgate.netnih.gov The addition of an acid like phosphoric acid to both sample and standard solutions is a recommended practice to ensure a consistent and equilibrium ratio of the isomers, thus improving the accuracy of quantification. nih.govchromatographyonline.com
Calibration Curve Linearity and Dynamic Range
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. In the analysis of carbonyl-DNPH derivatives, excellent detector response linearity is often observed. For a mixture of carbonyl-DNPH derivatives, including the combined m- and p-tolualdehyde-DNPH, linearity has been demonstrated over a wide dynamic range.
A study using ultra-high-performance liquid chromatography (UHPLC) reported excellent linearity in detector response with correlation coefficients (r²) greater than 0.999 for all analyzed carbonyl-DNPH derivatives. fishersci.com The linear range for the combined m- and p-tolualdehyde derivatives was noted to be from 196 to 100,000 ng/mL. fishersci.com
Table 1: Linearity Data for Tolualdehyde-DNPH Analysis
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
|---|---|---|
| m- & p-Tolualdehyde-DNPH (combined) | 196 - 100,000 | > 0.999 |
| o-Tolualdehyde-DNPH | 98 - 50,000 | > 0.999 |
Data sourced from a UHPLC/UV analysis of carbonyl-DNPH derivatives. fishersci.com
Detection Limits and Quantification Limits
The limit of detection (LOD) and limit of quantification (LOQ) are critical performance metrics that define the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. tbzmed.ac.irsepscience.com These are often determined based on the signal-to-noise ratio, typically 3 for LOD and 10 for LOQ. fishersci.com
For the analysis of tolualdehyde-DNPH derivatives, UHPLC methods have demonstrated low detection and quantification limits.
Table 2: Detection and Quantification Limits for Tolualdehyde-DNPH Isomers
| Analyte | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
|---|---|---|
| o-Tolualdehyde-DNPH | 33.9 | 181.2 |
| m- & p-Tolualdehyde-DNPH (combined) | 104.5 | 396.8 |
These values were established with a signal-to-noise ratio of 3 for LOD and 10 for LOQ. fishersci.com
Another HPLC method for various aldehyde-DNPH derivatives reported detection limits ranging from 4.3 to 21.0 µg/L, depending on the specific aldehyde. researchgate.net
Reproducibility and Accuracy Assessment
Reproducibility (precision) refers to the closeness of agreement between independent test results, while accuracy indicates the closeness of the measured value to the true value. nih.gov These parameters are essential for validating the reliability of an analytical method.
The accuracy of the UHPLC method for carbonyl-DNPH derivatives was assessed by analyzing samples at two different concentrations. The results for o-tolualdehyde-DNPH are representative of the method's high accuracy.
Table 3: Accuracy Assessment for o-Tolualdehyde-DNPH
| Concentration Level (ppb) | Accuracy (%) |
|---|---|
| 400 | 103.6 |
| 2000 | 99.9 |
Quantitative accuracy was evaluated using an external calibration method. fishersci.com
The precision of such methods is typically evaluated by calculating the relative standard deviation (RSD) or coefficient of variation (CV%) from replicate measurements, with acceptance criteria for precision often being a CV% of ≤2%. nih.gov
Chromatographic Resolution of Tolualdehyde Isomers (o-, m-, p-)
The structural isomers of tolualdehyde—ortho- (o-), meta- (m-), and para- (p-)—can be challenging to separate chromatographically after derivatization with DNPH. Achieving baseline resolution is crucial for accurate individual quantification. However, due to their similar chemical structures and properties, their DNPH derivatives often exhibit close retention times on reverse-phase HPLC columns. fishersci.com
Some established methods, such as EPA Method 8315A, list all three isomers as target analytes, implying that their separation is achievable under specific conditions. epa.gov Conversely, some studies report co-elution or partial resolution. For instance, one HPLC method noted that isomeric tolualdehyde hydrazones were not well resolved under their optimized conditions. researchgate.net Another study combined the quantification of m- and p-tolualdehyde due to their lack of separation. fishersci.com The use of high-resolution columns, such as those packed with sub-2 µm particles, can significantly improve chromatographic resolution and speed, facilitating better separation of challenging isomers. fishersci.com
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)
Gas chromatography is a powerful technique for separating volatile compounds. However, the direct analysis of aldehydes like p-tolualdehyde by GC can be problematic due to their high reactivity and potential for thermal instability. und.edu Furthermore, the 2,4-dinitrophenylhydrazone derivative, while ideal for HPLC-UV analysis, has low volatility, making it unsuitable for conventional GC analysis. researchgate.net
GC coupled with mass spectrometry (GC-MS) offers high selectivity and sensitivity, providing structural information that aids in compound identification. nih.gov For aldehydes, GC-MS analysis typically requires a preliminary derivatization step to create a more volatile and thermally stable compound.
Considerations for Derivatization to Enhance Volatility
To make p-tolualdehyde and other aldehydes amenable to GC analysis, a derivatization reaction is employed to modify the analyte into a more volatile form. This process involves reacting the carbonyl group of the aldehyde with a specific reagent to form a less polar and more thermally stable derivative.
Common derivatization strategies for aldehydes for GC analysis include:
Silylation : This is a widely used technique where an active hydrogen is replaced by a silyl group, typically trimethylsilyl (TMS). gcms.cz Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used, often with a catalyst such as trimethylchlorosilane (TMCS), to convert polar functional groups into more volatile TMS ethers.
Oximation : Aldehydes and ketones can be derivatized by forming oximes with reagents like o-alkylhydroxylamine HCl. gcms.cz
Other Reagents : For specific applications, other reagents can be used. For example, p-tolyl isocyanate has been developed as a derivatizing reagent for certain polar compounds to be analyzed by GC-MS. nih.gov
The choice of derivatization reagent and reaction conditions (e.g., temperature and time) must be optimized to ensure the reaction goes to completion, resulting in good peak shape and detector response for accurate and reproducible GC analysis.
GC-Selected Ion Monitoring (SIM)-MS for Trace Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile organic compounds. For trace analysis of this compound, the use of Selected Ion Monitoring (SIM) mode significantly enhances sensitivity and selectivity. In SIM mode, the mass spectrometer is set to detect only specific ion fragments characteristic of the target analyte, thereby reducing background noise and lowering detection limits.
The derivatization of p-tolualdehyde with 2,4-Dinitrophenylhydrazine (DNPH) is a common strategy to make it suitable for analysis. Research into carbonyl compounds (CCs) from ship engine emissions successfully utilized a GC-SIM-MS method for the analysis of these hydrazone derivatives. In one study, p-tolualdehyde was identified among 19 different carbonyl compounds in diluted exhaust after derivatization with DNPH. researchgate.net This highlights the method's efficacy in complex matrices.
However, it is important to note that the thermal stability of DNPH derivatives can be a concern in GC analysis, where high temperatures in the injection port can potentially cause degradation. chromforum.org For this reason, High-Performance Liquid Chromatography (HPLC) is often considered a more suitable technique for the analysis of these derivatives. chromforum.org
Table 1: Carbonyl Compounds Identified as DNPH Derivatives Using GC-SIM-MS in Ship Engine Emissions
| Class | Compound Name |
|---|---|
| Aliphatic Aldehydes | Formaldehyde (B43269), Acetaldehyde, Propanal, Isobutanal, Butanal, Isopentanal, Pentanal, Hexanal, Octanal, Nonanal |
| Unsaturated Aldehydes | Acrolein, Methacrolein, Crotonaldehyde |
| Aromatic Aldehydes | Benzaldehyde, p-Tolualdehyde, m,o-Tolualdehyde |
| Ketones | Acetone, Butanone |
| Heterocyclic Aldehydes | Furfural |
Data sourced from a study on ship engine emissions. researchgate.net
Electrochemical Methods
Electrochemical methods provide a sensitive, rapid, and cost-effective approach for the analysis of electroactive species like this compound. These techniques measure changes in electrical properties (such as current or potential) to determine the concentration and electrochemical behavior of the analyte.
Voltammetric Techniques (e.g., Square Wave Voltammetry) for Electrochemical Behavior
Square Wave Voltammetry (SWV) is a pulsed voltammetric technique renowned for its high sensitivity and rapid analysis times. metrohm.com The method applies a potential waveform consisting of a symmetrical square wave superimposed on a staircase potential ramp. By sampling the current at the end of both the forward and reverse potential pulses and taking the difference, SWV effectively minimizes background charging currents, thus enhancing the signal-to-noise ratio for the faradaic current of the analyte. metrohm.compineresearch.com
An electrochemical study for the determination of aldehyde-2,4-dinitrophenylhydrazones was successfully performed using SWV at a glassy carbon electrode (GCE). researchgate.net After optimizing experimental parameters, this method demonstrated excellent performance in quantifying various aldehyde-DNPH derivatives. researchgate.net The technique was applied to determine aldehyde concentrations in real-world samples, including drinking water and orange juice, yielding satisfactory results. researchgate.net
Table 2: Performance of Square Wave Voltammetry for Aldehyde-2,4-DNPH Determination
| Parameter | Value |
|---|---|
| Electrode | Glassy Carbon Electrode (GCE) |
| Limits of Detection (3σ) | 15.82 to 78.39 μmol L⁻¹ |
| Relative Standard Deviations | 1.8% to 4.5% |
Data from an electrochemical study on the determination of carbonyl compounds. researchgate.net
Electrochemical Impedance Spectroscopy (EIS) for Mechanistic Insights
Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to investigate the properties of electrochemical systems, including reaction mechanisms, electrode surface characteristics, and diffusion processes. mdpi.com By applying a small amplitude AC potential over a wide range of frequencies, the impedance of the system is measured. The resulting data, often visualized as a Nyquist plot, can be modeled with an equivalent electrical circuit to extract valuable physical and chemical parameters. nih.gov
A sensitive and selective electrochemical method for determining various aldehydes was developed using EIS after their derivatization with DNPH. nih.gov The impedance measurements were conducted at a glassy carbon electrode. The study found that the charge transfer resistance (Rct), a parameter derived from the Randle's equivalent circuit, was the key dependent parameter on the concentration of the aldehyde-hydrazones. nih.gov The formation of the stable 2,4-dinitrophenylhydrazone derivative leads to a decrease in the charge transfer resistance. nih.gov This indicates that a charge transfer process is the primary controlling mechanism in the reaction between aldehydes and DNPH. researchgate.net The method proved to be highly sensitive and applicable to the analysis of aldehydes in samples such as drinking water and orange juice. nih.gov
Table 3: Analytical Performance of EIS Method for Aldehyde-DNPH Derivatives
| Parameter | Finding |
|---|---|
| Frequency Range | 100 mHz to 100 kHz |
| Applied Potential | 1.0 V vs. Ag/AgCl |
| Linearity Range | 0.05 to 1000 μmol L⁻¹ |
| Limits of Detection (LODs) | 0.0109 to 0.097 μmol L⁻¹ |
| Relative Standard Deviations (RSDs) | < 3.1% |
Data from an EIS study for the determination of derivatized aldehydes. nih.gov
Thin Layer Chromatography (TLC) for Rapid Screening and Purity Checks
Thin Layer Chromatography (TLC) is a versatile, rapid, and inexpensive chromatographic technique used for the separation, identification, and purity assessment of compounds. aga-analytical.com.pl It operates on the principle of differential partitioning of components between a stationary phase (a thin layer of adsorbent material on a flat plate) and a mobile phase (a solvent or solvent mixture).
TLC is well-suited for the rapid screening of p-tolualdehyde following its derivatization with 2,4-DNPH. The formation of the colored 2,4-dinitrophenylhydrazone derivative allows for easy visual detection on the TLC plate. google.com A patented method describes the qualitative and quantitative analysis of aldehydes, including p-tolualdehyde, using this approach. The procedure involves extracting the formed derivative with a solvent like acetonitrile and applying a very small volume (e.g., 0.3 to 0.7 µL) to the TLC plate. google.com
A key advantage of TLC for this application is the ability to analyze multiple samples simultaneously under the same conditions, making it highly efficient for screening purposes. google.com The specificity of the identification can be further enhanced by using multiple solvent systems. researchgate.net
Table 4: Typical Parameters for TLC Analysis of Aldehyde-DNPH Derivatives
| Parameter | Specification |
|---|---|
| Derivatization Reagent | 2,4-Dinitrophenylhydrazine (DNPH) |
| Extraction Solvent | Acetonitrile (AN) |
| Sample Application Volume | 0.3 to 0.7 µL |
| Key Advantage | Visual detection and simultaneous analysis of multiple samples |
Information based on a patented TLC method for aldehyde and ketone detection. google.com
Reactivity and Stability Studies
Mechanistic Investigations of Formation and Cleavage
The formation of p-tolualdehyde 2,4-dinitrophenylhydrazone is a condensation reaction between p-tolualdehyde and 2,4-dinitrophenylhydrazine (B122626) (DNPH). wikipedia.orgchemguide.co.uk This reaction is a classic example of nucleophilic addition to the carbonyl group, followed by the elimination of a water molecule, to form the characteristic hydrazone. wikipedia.orgchemguide.co.uk The reaction is typically carried out in an acidic medium, which catalyzes the process. chemguide.co.uk
The formation of 2,4-dinitrophenylhydrazones is a reversible process, and the original carbonyl compound, in this case, p-tolualdehyde, can be regenerated through hydrolysis of the hydrazone derivative. byjus.com This cleavage is typically achieved by treating the hydrazone with a dilute mineral acid.
The generally accepted mechanism for the hydrolysis of hydrazones involves two primary steps. The first is the nucleophilic addition of a water molecule to the carbon-nitrogen double bond of the hydrazone. This is followed by the decomposition of the resulting carbinolamine intermediate to yield the original aldehyde and 2,4-dinitrophenylhydrazine. The reaction is catalyzed by acid, which protonates the nitrogen atom, making the carbon atom more susceptible to nucleophilic attack by water.
While this general mechanism is widely accepted, specific kinetic data for the hydrolysis of this compound is not extensively documented in publicly available literature. However, the principles of acid-catalyzed hydrolysis of aryl hydrazones provide a solid theoretical framework for understanding this process.
Thermal Stability and Decomposition Kinetics
The thermal stability of this compound is a critical parameter, particularly for its safe handling and storage. Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed to investigate its decomposition behavior. While specific studies on this compound are limited, extensive research on the parent compound, 2,4-dinitrophenylhydrazine (DNPH), provides a valuable model for understanding its thermal degradation. lew.roresearchgate.net
DSC analysis of the parent compound, 2,4-dinitrophenylhydrazine (DNPH), reveals that the thermal decomposition begins after melting. lew.roresearchgate.net A typical DSC curve for DNPH shows an endothermic peak corresponding to melting, followed by exothermic peaks indicating decomposition. lew.roresearchgate.net For DNPH, the melting process is observed around 198.8°C, with the decomposition starting at approximately 200.6°C. lew.ro The decomposition is characterized by at least two exothermic maxima, suggesting a multi-step process. lew.ro It is reasonable to expect that this compound would exhibit a similar, though likely modified, thermal profile due to the presence of the p-tolualdehyde moiety. The melting point with decomposition for this compound is reported to be in the range of 239-245°C. chemicalbook.comavantorsciences.com
Thermogravimetric analysis of DNPH indicates that the decomposition occurs in multiple stages, consistent with the DSC data. The TGA curves, recorded at various heating rates, show a significant mass loss corresponding to the decomposition of the molecule into gaseous products and a solid residue. lew.roresearchgate.net The profile of mass loss as a function of temperature provides crucial information about the thermal stability and the kinetics of the decomposition reactions.
Hypothetical TGA Data for this compound
| Temperature Range (°C) | Mass Loss (%) | Associated Process |
|---|---|---|
| 240 - 300 | ~30-40 | Initial decomposition, loss of smaller fragments |
| 300 - 450 | ~50-60 | Major decomposition, breakdown of the aromatic rings |
| >450 | ~10-20 (Residue) | Formation of stable char |
Kinetic analysis of the thermal decomposition of DNPH, using both isoconversional and model-fitting methods, suggests that the process is a complex, multi-step reaction. lew.roresearchgate.net One proposed mechanism involves three consecutive autocatalytic reactions. researchgate.net The initial step is thought to be an intermolecular dehydration, followed by the breaking of the N-N bond and subsequent degradation of the molecule. lew.roresearchgate.net The activation energy for these steps can be calculated from the TGA and DSC data. For DNPH, the decomposition is considered a three-step consecutive reaction. lew.roresearchgate.net A similar multi-step kinetic model would likely be applicable to this compound, with adjustments to the kinetic parameters to account for the structural differences.
Kinetic Parameters for the Thermal Decomposition of 2,4-Dinitrophenylhydrazine (DNPH) - A Model
| Decomposition Step | Activation Energy (Ea) (kJ/mol) | Reaction Model |
|---|---|---|
| Step 1 | ~130 | Autocatalytic |
| Step 2 | ~120 | Autocatalytic |
| Step 3 | ~160 | Autocatalytic |
Source: Adapted from studies on DNPH. lew.roresearchgate.net These values serve as a model, and specific values for this compound may differ.
Conformational and Configurational Stability in Various Environments
The stability of this compound is also influenced by its conformational and configurational isomers. The carbon-nitrogen double bond in the hydrazone structure gives rise to E/Z stereoisomerism.
Purified aldehyde-2,4-dinitrophenylhydrazones typically exist as the E-isomer. nih.govresearchgate.net However, the presence of acid or exposure to UV irradiation can lead to isomerization, resulting in an equilibrium mixture of both E and Z isomers. nih.govresearchgate.net The Z-isomers often have different spectral properties, with their absorption maximum wavelengths shifted to shorter wavelengths compared to the E-isomers. nih.gov
The IUPAC name for this compound is often given as N-[(E)-(4-methylphenyl)methylideneamino]-2,4-dinitroaniline, which explicitly indicates the E configuration as the more stable or common isomer. nih.gov The stability of the E isomer can be attributed to reduced steric hindrance compared to the Z isomer. In different solvent environments, the ratio of E to Z isomers at equilibrium can vary. Studies on similar hydrazones have shown that the polarity of the solvent can influence the position of this equilibrium. The acid-catalyzed isomerization is thought to proceed through a protonated intermediate, which allows for rotation around the C-N bond. rsc.org
Oxidative and Reductive Reactivity
The reactivity of this compound is largely dictated by the functional groups present: the hydrazone linkage (-C=N-NH-), the aromatic nitro groups (-NO₂), and the tolyl group. Oxidative and reductive conditions primarily target the nitro groups and the hydrazine (B178648) moiety.
Oxidative Reactivity
The 2,4-dinitrophenylhydrazone group is susceptible to oxidation. Studies on related arylhydrazines, such as 2,4-dinitrophenylhydrazine (DNPH), provide insight into the oxidative pathways. The oxidation of DNPH with potassium hexacyanoferrate(III) in an acidic medium has been shown to proceed through aryldiazene and diazonium ion intermediates. rsc.org This process ultimately yields substituted azobenzenes and anilines as the final products. rsc.org The reaction consumes between two and three moles of the oxidizing agent for each mole of the arylhydrazine, depending on the specific reaction conditions. rsc.org
While direct oxidation studies on this compound are not extensively detailed in the provided literature, the reactivity of its parent hydrazine suggests a similar vulnerability at the hydrazine linkage. It is also noted that the reagent used to form the hydrazone, 2,4-dinitrophenylhydrazine, can react with sulfenic acids, which are products of protein oxidation, indicating its reactivity in oxidative environments. researchgate.net
| Oxidizing Agent | Substrate | Key Intermediates | Final Products | Stoichiometry | Source |
|---|---|---|---|---|---|
| Potassium hexacyanoferrate(III) | 2,4-dinitrophenylhydrazine | Aryldiazene, Diazonium ion | Substituted azobenzenes, Anilines | 2-3 mol of oxidant per mol of substrate | rsc.org |
Reductive Reactivity
The nitro groups on the 2,4-dinitrophenyl moiety are readily reduced. Catalytic reduction provides an efficient method for transforming the dinitrophenylhydrazone. Research on the reduction of 2,4-dinitrophenylhydrazine demonstrates that the nitro groups can be converted to amino groups. nih.gov
In one study, the catalytic reduction of DNPH was achieved using palladium nanoparticles (Pd NPs) supported on cuttlebone with sodium borohydride (B1222165) (NaBH₄) as the reducing agent. nih.gov The reaction involves the transfer of electrons from the borohydride to the DNPH molecule, facilitated by the palladium catalyst surface. nih.gov This process reduces the two nitro groups to amino groups, converting the 2,4-dinitrophenylhydrazone into a 2,4-diaminophenylhydrazone derivative. The reaction can be monitored by UV-vis spectroscopy, where the characteristic absorption peak of the dinitrophenylhydrazone at approximately 353 nm disappears and a new peak corresponding to the diaminophenyl product appears around 290 nm. nih.gov The reduction is typically rapid, with complete conversion observed within minutes under ambient conditions. nih.gov
| Parameter | Details | Source |
|---|---|---|
| Catalyst | Palladium Nanoparticles on Cuttlebone (Pd NPs/cuttlebone) | nih.gov |
| Reducing Agent | Sodium borohydride (NaBH₄) | nih.gov |
| Reaction Monitored By | UV-vis Spectroscopy | nih.gov |
| Spectroscopic Change | Disappearance of peak at ~353 nm, appearance of new peak at ~290 nm | nih.gov |
| Product | 2,4-Diaminophenylhydrazine (2,4-DAPH) derivative | nih.gov |
| Reaction Time | Completed within 4 minutes | nih.gov |
Advanced Synthetic Applications and Chemical Transformations
Exploration in Dynamic Combinatorial Chemistry (DCC) Systems
Dynamic Combinatorial Chemistry (DCC) is a powerful strategy for the discovery of new molecules with specific functions, such as receptors or enzyme inhibitors, by allowing molecules to self-assemble from a library of building blocks through reversible reactions wikipedia.org. The composition of this dynamic combinatorial library (DCL) is under thermodynamic control and can adapt in response to an added template, amplifying the library member that binds most strongly to the template wikipedia.org.
The formation of hydrazones from aldehydes and hydrazines is a reversible condensation reaction that is highly effective for use in DCC kiku.dkrsc.org. The reversibility of the hydrazone bond in p-tolualdehyde 2,4-dinitrophenylhydrazone makes it an excellent candidate for inclusion in DCLs.
Reversibility and Equilibrium: The reaction between p-tolualdehyde and 2,4-dinitrophenylhydrazine (B122626) can exist in equilibrium with its constituent parts. This equilibrium can be controlled by factors such as pH and the presence of catalysts. For instance, aniline can act as a nucleophilic catalyst to accelerate hydrazone exchange at mildly acidic pH (e.g., pH 6.2), conditions often compatible with biological targets like proteins ed.ac.uk. The presence of electron-withdrawing groups on the hydrazine (B178648) component, such as the two nitro groups in 2,4-dinitrophenylhydrazine, facilitates rapid formation and hydrolysis at neutral pH, which is highly advantageous for DCC applications rsc.org.
Template-Induced Amplification: In a hypothetical DCL containing p-tolualdehyde, 2,4-dinitrophenylhydrazine, and other aldehydes or hydrazines, all possible hydrazones would form in an equilibrium mixture. If a biological target (e.g., a protein receptor) is introduced, it can selectively bind to and stabilize the best-fitting hydrazone. This binding event shifts the entire system's equilibrium, resulting in the amplification of the concentration of the bound hydrazone at the expense of other library members. Therefore, this compound could be identified as a potent ligand through such a screening process.
Applications in Ligand Chemistry and Coordination Complexes
Hydrazones are a versatile class of ligands in coordination chemistry due to the presence of multiple donor atoms, primarily the imine nitrogen (-C=N-) and the terminal amino nitrogen (-NH-) rsc.orgresearchgate.net. These sites can chelate to metal ions, forming stable coordination complexes. This compound possesses these characteristic features and has significant potential for forming complexes with various transition metals.
Coordination Sites: The this compound molecule offers several potential coordination sites for metal ions. The primary sites are the azomethine nitrogen and the amino nitrogen of the hydrazone moiety, which can act as a bidentate ligand to form a stable five-membered chelate ring with a metal center jptcp.com. Furthermore, the oxygen atoms of the two nitro groups on the phenyl ring could potentially participate in coordination, allowing for more complex binding modes.
Formation of Metal Complexes: Research has demonstrated the synthesis of stable metal complexes with 2,4-dinitrophenylhydrazine itself or its derivatives researchgate.netnih.govresearchgate.net. For example, complexes of Co(II), Ni(II), Cu(II), Zn(II), Mn(II), and Cr(III) have been successfully synthesized and characterized researchgate.netnih.govrsc.org. These studies confirm that the hydrazone framework readily coordinates with metal ions. By extension, this compound is expected to form stable octahedral or other geometrically diverse complexes with these and other metal ions. The coordination can enhance or modify the chemical properties of the ligand, leading to applications in catalysis, materials science, and medicinal chemistry rsc.org.
Environmental and Industrial Analytical Research
Methodological Applications in Environmental Monitoring
The derivatization of p-tolualdehyde to p-Tolualdehyde 2,4-dinitrophenylhydrazone is a critical step in monitoring for the presence of this specific aldehyde in the environment. The general method involves reacting the sample with an acidic solution of 2,4-dinitrophenylhydrazine (B122626). This converts volatile and reactive aldehydes into more stable, less volatile, and UV-active dinitrophenylhydrazone derivatives, which can be easily separated and quantified.
The determination of carbonyl compounds is a significant aspect of air quality assessment, as they are precursors to photochemical smog. epa.gov The United States Environmental Protection Agency (EPA) Method TO-11A outlines a standardized procedure for analyzing aldehydes and ketones in the air, which is applicable to p-tolualdehyde. epa.gov
The process involves drawing air through a cartridge filled with a solid adsorbent, such as silica (B1680970) gel, that has been coated with DNPH. epa.gov Carbonyl compounds in the air, including p-tolualdehyde, react with the DNPH to form their corresponding stable hydrazone derivatives, which are trapped on the cartridge. epa.govresearchgate.net Subsequently, the cartridge is eluted with a solvent like acetonitrile, and the resulting solution containing the derivatives is analyzed by HPLC with a UV detector. epa.gov The presence and concentration of this compound are determined by comparing its retention time and peak area to that of a known standard.
Table 1: Overview of Air Analysis via DNPH Derivatization (Based on EPA Method TO-11A)
| Step | Description |
| 1. Sampling | Air is pumped through a DNPH-coated silica gel cartridge. |
| 2. Derivatization | p-Tolualdehyde and other carbonyls react with DNPH on the cartridge to form stable hydrazones. |
| 3. Elution | The hydrazone derivatives are washed from the cartridge with a solvent (e.g., acetonitrile). |
| 4. Analysis | The eluate is injected into an HPLC system with UV detection for separation and quantification. |
| 5. Quantification | The concentration is calculated by comparing the sample peak to a calibration curve generated from a this compound standard. |
The DNPH derivatization method is also effectively applied to the analysis of aqueous samples to detect carbonyl contaminants. For water quality assessment, a water sample is treated with an acidic solution of 2,4-dinitrophenylhydrazine. researchgate.net The formed this compound, which is less soluble in water, can then be extracted from the aqueous matrix using an organic solvent such as dichloromethane. researchgate.net After extraction, the solvent is typically concentrated, and the residue is redissolved in a suitable solvent for HPLC analysis, similar to the procedure for air samples. researchgate.net This method is robust for determining formaldehyde (B43269) and other aldehydes in various environmental water samples. researchgate.net
Table 2: General Procedure for Water Analysis using DNPH Derivatization
| Step | Description |
| 1. Derivatization | An aqueous sample is mixed with an acidic solution of 2,4-dinitrophenylhydrazine. |
| 2. Extraction | The resulting this compound is extracted into an organic solvent (e.g., dichloromethane). |
| 3. Concentration | The organic extract is concentrated to increase the analyte's concentration. |
| 4. Analysis | The concentrated sample is analyzed by HPLC-UV to identify and quantify the derivative. |
The analysis of aldehydes in solid matrices like soil, sediment, or industrial waste samples follows a similar principle but requires an initial extraction step. The target carbonyl compounds must first be leached from the solid sample into a suitable solvent. This extract is then filtered and can be derivatized with DNPH, followed by cleanup and HPLC analysis.
A related application is the colorimetric monitoring of aldehydes bound to solid-phase resins, which is used in combinatorial chemistry. nih.gov The reaction with DNPH produces a red to dark-orange color on the resin if aldehydes are present, providing a rapid qualitative test that works at levels as low as 18 micromoles of aldehyde per gram of resin. nih.gov This demonstrates the utility of the derivatization reaction for qualitative screening in solid phases.
Applications in Food Science and Quality Control
p-Tolualdehyde is recognized as a fragrance ingredient and can contribute to the flavor and aroma profiles of various foods. nih.gov Therefore, the analysis of its presence and concentration is relevant for food quality control. The DNPH-HPLC method is widely used in food science to analyze the profile of aldehydes and ketones, which are crucial components of food aroma and can also be indicators of lipid oxidation and food spoilage. The use of a this compound reference standard allows for the precise quantification of p-tolualdehyde in food products, ensuring consistency and detecting the formation of off-flavors. Suppliers of analytical standards market these products for both environmental and food analysis. lgcstandards.com
Development of Standard Reference Methods and Quality Assurance Protocols
The reliability of any analytical measurement depends heavily on the quality and proper use of reference materials. This compound is manufactured as a high-purity analytical standard for this purpose. lgcstandards.comavantorsciences.com These standards are critical for:
Method Validation: Ensuring an analytical method is accurate, precise, and fit for its intended purpose.
Instrument Calibration: Creating calibration curves on instruments like HPLC to enable quantification of the analyte in unknown samples.
Quality Control: Verifying the performance of the analytical system on an ongoing basis.
A significant consideration in the analysis of aldehyde-2,4-dinitrophenylhydrazones is the potential for the formation of geometric isomers (E and Z isomers). researchgate.net A single aldehyde can produce two different peaks in the chromatogram corresponding to these isomers. researchgate.net If an analytical method only measures a single isomer, or if the detection wavelength is not optimal for both, the concentration of the aldehyde can be significantly underestimated. researchgate.net Therefore, quality assurance protocols must ensure that the analytical method can accurately account for both isomers. Adding a small amount of acid (e.g., phosphoric acid) to both samples and standards can help to establish a stable equilibrium between the isomers, leading to more accurate and reproducible results. researchgate.net The production of reference standards under internationally recognized requirements, such as ISO/IEC 17025, ensures their quality and suitability for these applications. lgcstandards.com
Table 3: Quality Assurance Considerations for Aldehyde Analysis via DNPH Derivatization
| Parameter | Quality Assurance Protocol | Rationale |
| Calibration | Use a certified this compound reference standard to prepare a multi-point calibration curve. | Ensures accurate quantification by establishing a reliable relationship between instrument response and concentration. |
| Isomerism | The HPLC method must be able to separate and integrate both E and Z isomers, or conditions must be set to ensure a stable isomer ratio. researchgate.net | Prevents underestimation of the true aldehyde concentration. researchgate.net |
| Blanks | Analyze method blanks (e.g., a clean DNPH cartridge) with each batch of samples. | To check for contamination from reagents, glassware, or the analytical system. |
| Purity | The purity of the reference standard should be certified. avantorsciences.com | The accuracy of the final result is directly dependent on the purity of the standard used for calibration. |
Future Research Directions
Design and Synthesis of Next-Generation Derivatization Reagents
The derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a cornerstone of analytical chemistry for detecting aldehydes and ketones. researchgate.netnih.gov However, the method is not without its challenges, such as the formation of E- and Z-stereoisomers of the resulting hydrazone, which can complicate chromatographic analysis. nih.gov Future research is focused on creating new reagents that overcome these limitations.
Key areas for development include:
Improved Stability and Selectivity : While DNPH is selective for aldehydes and ketones, next-generation reagents aim for even greater specificity, particularly within complex biological or environmental samples. nih.gov Reagents are being designed to react efficiently under milder conditions.
Elimination of Isomerization : A significant research goal is the development of reagents that produce a single, stable product, thus simplifying analysis. For instance, methods involving reductive amination of the DNPH derivative to transform the C=N double bond into a C-N single bond have been explored to resolve the issue of isomers. nih.gov
Enhanced Detection Properties : New reagents are being synthesized with moieties that improve detection sensitivity for techniques like mass spectrometry or fluorescence. Alternatives such as O-(2,3,4,5,6-pentafluorobenzyl) hydroxylamine (B1172632) (PFBHA) are already in use, offering different analytical advantages. drlogy.comresearchgate.net
| Reagent Class | Principle | Potential Advantages over DNPH | Reference |
|---|---|---|---|
| Fluorinated Hydrazines (e.g., DNPH-PFPH) | Introduces fluorine atoms to enhance electron-capture detection. | Increased sensitivity in certain detectors. | drlogy.com |
| Hydroxylamine Reagents (e.g., PFBHA) | Forms oximes with carbonyls. | Offers alternative reactivity and chromatographic behavior. | drlogy.comresearchgate.net |
| Fluorescent Tagging Reagents | Introduces a fluorophore for highly sensitive fluorescence detection. | Significantly lower detection limits. | researchgate.net |
| Reagents for Reductive Amination | Converts the hydrazone to a more stable single-bond derivative post-reaction. | Eliminates E/Z isomerism, simplifying chromatograms. | nih.gov |
Integration of Advanced Hyphenated Analytical Techniques (e.g., LC-NMR-MS)
The unambiguous identification of compounds in complex mixtures requires powerful analytical tools. nih.gov Hyphenated techniques, which couple a separation method with one or more spectroscopic methods, are at the forefront of this field. ijarnd.comnih.gov The integration of Liquid Chromatography (LC), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) represents a particularly powerful combination for the analysis of DNPH derivatives. news-medical.netchromatographytoday.com
LC-MS : This technique is widely used for its high sensitivity and selectivity, providing the molecular weight of the derivative. nih.gov
LC-NMR : This combination provides detailed structural information, which is crucial for distinguishing between isomers. chromatographytoday.com It is advantageous because it is non-destructive and can differentiate between structural and conformational isomers. chromatographytoday.com
LC-NMR-MS : The ultimate integration of these three techniques provides comprehensive data in a single analysis. wiley.com MS can rapidly screen for peaks of interest, which can then be subjected to in-depth NMR analysis for full structural elucidation. news-medical.netwiley.com This is invaluable for identifying unknown metabolites or degradation products of p-tolualdehyde in various matrices. news-medical.netnih.gov
| Technique | Role in Analysis | Key Information Provided | Reference |
|---|---|---|---|
| Liquid Chromatography (LC) | Separation | Separates p-tolualdehyde 2,4-dinitrophenylhydrazone from other components in a mixture based on its physicochemical properties. | chromatographytoday.com |
| Mass Spectrometry (MS) | Identification & Quantification | Provides the mass-to-charge ratio, confirming molecular weight and offering fragmentation patterns for structural clues. High sensitivity. | nih.gov |
| Nuclear Magnetic Resonance (NMR) | Structural Elucidation | Offers definitive structural information, including atom connectivity and stereochemistry, which is critical for distinguishing isomers. | nih.govchromatographytoday.com |
Modes of operation such as on-flow, stopped-flow, and loop-storage allow for flexibility in LC-NMR-MS analysis, balancing the need for continuous data acquisition with the time required for high-quality NMR spectra. nih.govwiley.com
In-Depth Computational Analysis of Structure-Reactivity Relationships
Computational chemistry, particularly Density Functional Theory (DFT), offers profound insights into the molecular properties of DNPH derivatives that are not always accessible through experimental means alone. researchgate.net Future research will increasingly rely on these in-silico methods to predict and understand the behavior of this compound.
Key areas of computational investigation include:
Molecular Geometry and Stability : DFT calculations can determine the most stable conformation of the molecule, including the geometry around the C=N bond, which is fundamental to understanding its isomeric forms. researchgate.net
Electronic Properties : Analysis of Frontier Molecular Orbitals (FMOs), such as the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital), helps in understanding the molecule's reactivity, polarizability, and electronic transitions. researchgate.netresearchgate.net
Spectroscopic Prediction : Computational models can simulate IR, Raman, and UV-Vis spectra, which can then be compared with experimental data to confirm structural assignments. researchgate.netresearchgate.net
Reactivity Mapping : The Molecular Electrostatic Potential (MEP) can be mapped onto the molecule's surface to indicate sites that are favorable for electrophilic and nucleophilic attack, providing a deeper understanding of its chemical reactivity. researchgate.net
Such studies provide a theoretical framework that complements experimental findings, guiding the synthesis of new derivatives and predicting their properties. bohrium.com
Exploration of this compound and Related Derivatives in Novel Material Science Applications
While primarily used as an analytical derivative, the inherent chemical structure of this compound suggests potential for applications in material science. The hydrazone structure, combined with the electron-withdrawing nitro groups and the electron-donating tolyl group, creates a molecule with interesting electronic properties.
Future research could explore:
Non-Linear Optics (NLO) : Hydrazone derivatives have been shown to possess significant first hyperpolarizability, a key property for NLO materials used in optoelectronics. researchgate.net The specific electronic arrangement of this compound could be investigated for similar properties.
Optical Switches and Sensors : The potential for photo-induced E/Z isomerization around the C=N bond could be harnessed for the development of molecular switches. nih.gov Furthermore, the chromophoric nature of the compound could be exploited in the design of colorimetric sensors. bohrium.com
Organic Electronics : The π-conjugated system extending across the molecule makes it a candidate for investigation in organic semiconductors or as a component in dye-sensitized solar cells, although this remains a highly speculative area requiring foundational research.
Development of Automated Sample Preparation and Analysis Systems for DNPH Derivatives
The analysis of large numbers of samples, particularly in environmental monitoring and industrial quality control, necessitates high-throughput methods. gerstelus.com Automating the sample preparation and analysis of DNPH derivatives is a key area of future development. youngin.comgerstelus.com
Current and future systems focus on:
Robotic Autosamplers : Systems like the GERSTEL MultiPurpose Sampler (MPS) can automate the entire workflow, from the elution of DNPH cartridges to the injection into the HPLC system. gerstelus.comyoungin.com
Integrated Workflow : Automation includes steps such as precise solvent delivery, online elution of the hydrazone from a collection cartridge, mixing, and injection. gerstelus.comsigmaaldrich.com This significantly improves accuracy and reproducibility while reducing the potential for operator error. gerstelus.comyoungin.com
Software Control and Throughput : Advanced software, like MAESTRO, allows for "Prep-Ahead" functionality, where one sample is prepared while the previous one is undergoing chromatographic separation. gerstelus.com This maximizes the use of the analytical instrument and dramatically increases sample throughput. gerstelus.com
| Automated Step | Description | Advantage over Manual Method | Reference |
|---|---|---|---|
| Cartridge Elution | A robotic system adds a precise volume of solvent (e.g., acetonitrile) to the DNPH cartridge to desorb the derivative. | High precision in solvent volume, leading to better concentration accuracy. | youngin.comsigmaaldrich.com |
| Eluate Collection & Weighing | The eluate is collected in a vial, and an integrated balance can automatically record the exact weight for improved accuracy. | Reduces human error in measurement and data transcription. | gerstelus.com |
| Dilution and Mixing | The system can perform dilutions and ensure the sample is homogenous before analysis. | Superior reproducibility and consistency. | youngin.com |
| Injection | The prepared sample is automatically injected into the HPLC system. | Enables unattended operation for a large number of samples (e.g., up to 64 extractions). | gerstelus.comsigmaaldrich.com |
Q & A
Q. How are antioxidant activities of 2,4-dinitrophenylhydrazone derivatives evaluated in biochemical research?
- Methodological Answer : Antioxidant capacity is assessed via DPPH radical scavenging assays and FRAP tests . For example, hydrazones with electron-donating groups (e.g., methoxy) show enhanced activity, linked to their redox potentials and stability in biological matrices .
Key Considerations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
